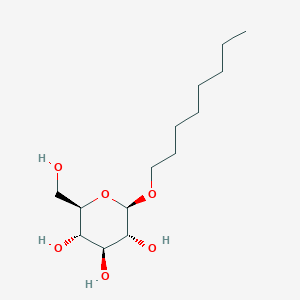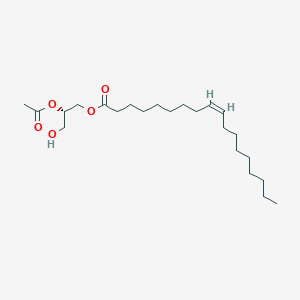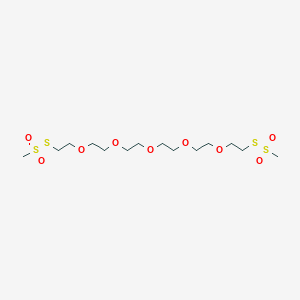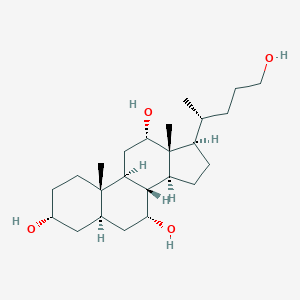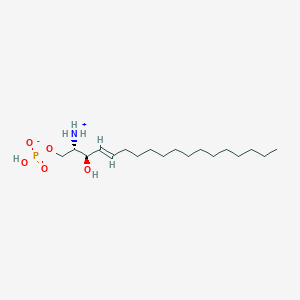
Sphingosine 1-phosphate
概要
説明
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid, also known as lysosphingolipid . It is also referred to as a bioactive lipid mediator . Sphingolipids at large form a class of lipids characterized by a particular aliphatic aminoalcohol, which is sphingosine .
Synthesis Analysis
S1P is formed from ceramide, which is composed of a sphingosine and a fatty acid . Ceramidase, an enzyme primarily present in the plasma membrane, will convert ceramide to sphingosine . Sphingosine is then phosphorylated by sphingosine kinase (SK) isoenzymes . There are two identified isoenzymes, SK1 and SK2 . These two enzymes have different tissue distribution .
Molecular Structure Analysis
The molecular structure of S1P is complex and is still under investigation .
Chemical Reactions Analysis
S1P is a bioactive sphingolipid that affects diverse cellular functions . The metabolites that have been most extensively studied with respect to their effects on cell behavior are ceramides, sphingosine (and other sphingoid bases), and S1P .
Physical And Chemical Properties Analysis
S1P is a zwitterionic lysophospholipid and cellular metabolite derived from ceramide . Although it is a minor lipid in quantitative terms, it has essential biological properties with vital roles in health and disease .
科学的研究の応用
Breast Cancer Treatment
S1P plays a significant role in breast cancer treatment . It is involved in cancer cell proliferation, invasion, and metastasis . S1P also contributes to the formation of the cancer microenvironment by inducing surrounding vascular- and lymph-angiogenesis and regulating the immune system . Therefore, targeting S1P signaling could be a potential therapeutic approach for refractory breast cancer .
Skin Barrier Interface
S1P signaling at the skin barrier interface has been studied extensively . It plays important roles in keratinocyte and mast cell functions, which are responsible for skin barrier acquired and innate immunity . S1P receptors regulate not only cell differentiation and proliferation, but also immune responses such as cell migration and cytokine secretion .
Cardiovascular Regulation
S1P signaling is implicated in the regulation of cardiac chronotropy and inotropy and contributes to cardioprotection as well as cardiac remodeling . It also regulates vascular function, such as vascular tone and endothelial barrier, and possesses an anti-atherosclerotic effect . Furthermore, S1P signaling is also implicated in the regulation of blood pressure .
Bone Remodeling
S1P signaling plays a crucial role in bone remodeling . It has been found to affect osteoclast-osteoblast coupling, which may indirectly affect periosteal bone formation . Moreover, S1P signaling is involved in the production of inflammatory cytokines and can be triggered by epidermal mechanical stress and bacterial invasion .
Fibrosis
S1P promotes fibrosis in various cells, such as macrophages, fibroblasts, and skeletal muscle precursors . It acts together with other compounds, such as pro-inflammatory cytokines like tumor necrosis factor α (TNF-α), which in turn stimulate the synthesis of interleukin-1β (IL-1β) and TGF-β in various cells .
作用機序
Target of Action
Sphingosine-1-phosphate (S1P) is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5) . These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking . S1P receptors are expressed by all cell types, including neurons and glial cells .
Mode of Action
S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It acts as a signal molecule, and through downstream signaling molecules, extracellular S1P tightly binds to S1PR1-5 with a strong affinity, acting as an autocrine or paracrine signal to control cell behavior .
Biochemical Pathways
S1P is formed from ceramide, which is composed of a sphingosine and a fatty acid . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P . S1P can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase . S1P/S1PR/G-proteins have the ability to trigger different signaling pathways within the cell, such as PI3K/Akt/mTOR .
Pharmacokinetics
The pharmacokinetics of S1P modulators can vary. For example, icanbelimod, a next-generation S1P receptor modulator, has a terminal half-life of 33 hours, and its exposure increases rapidly and dose-dependently with single and multiple dosing . Another S1P receptor modulator, ponesimod, is characterized by an open two-compartment disposition model . These modulators are highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces and to a lesser extent in the urine .
Result of Action
S1P has antiapoptotic action and can regulate the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders .
Action Environment
The action of S1P can be influenced by environmental factors. For example, dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles have been observed in both type 1 and type 2 diabetes patients . Many polymorphisms have been identified in genes encoding enzymes of the sphingolipid pathway, including sphingosine kinase 2 (SK2), the S1P generating enzyme .
Safety and Hazards
将来の方向性
The centrality of S1P signaling has led to the development of several drugs, including two approved for treatment of multiple sclerosis . Recent findings from basic research as well as insights gleaned from clinical and translational studies have enriched our understanding of how this simple lysolipid evolved as a complex regulator of multiple physiological systems .
特性
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-KRWOKUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037166 | |
| Record name | Sphingosine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sphingosine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sphingosine 1-phosphate | |
CAS RN |
26993-30-6 | |
| Record name | Sphingosine-1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphingosine 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026993306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphingosine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sphingosine 1-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPHINGOSINE 1-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE187NJ1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sphingosine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S1P interact with its target receptors?
A1: S1P primarily exerts its effects by binding to a family of five G protein-coupled receptors, termed S1P1-5. [] These receptors are differentially expressed across various cell types, contributing to the diverse biological actions of S1P.
Q2: What are the downstream effects of S1P binding to S1P1 receptors?
A2: Activation of S1P1 by S1P triggers various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, ultimately influencing cell proliferation, migration, and survival. [] This interaction is particularly important in vascular biology and immunology. []
Q3: Can S1P signaling be modulated?
A3: Yes, S1P signaling can be modulated using specific agonists and antagonists that target its receptors. For instance, FTY720 (fingolimod) is an S1P receptor modulator used to treat relapsing-remitting multiple sclerosis. []
Q4: Does S1P have intracellular targets?
A4: Yes, aside from its extracellular action through S1P receptors, S1P can also act intracellularly. For example, it has been shown to bind to histone deacetylases HDAC1/2, influencing gene expression and cell responses. []
Q5: What is the role of sphingosine kinases in S1P signaling?
A5: Sphingosine kinases (SphKs), specifically SphK1 and SphK2, are crucial for S1P production. SphK1 is often overexpressed in various cancer cells, suggesting its potential as a therapeutic target. [, ]
Q6: What is the molecular formula and weight of S1P?
A6: The molecular formula of S1P is C18H38NO5P, and its molecular weight is 379.47 g/mol. [Not explicitly stated in the provided text, but commonly known].
Q7: Are there any spectroscopic data available for S1P?
A7: Spectroscopic data like NMR and mass spectrometry are routinely employed to characterize and quantify S1P. One study employed UHPLC-MS/MS to determine the profile of ceramides, sphingosine, and S1P in a xenograft mouse model. []
Q8: Is there information available regarding S1P's material compatibility and stability under various conditions?
A8: The provided research papers primarily focus on the biological aspects of S1P, and do not delve into its material compatibility or stability under various conditions outside of biological contexts.
Q9: Does S1P itself have catalytic properties?
A9: S1P is a signaling lipid and does not possess inherent catalytic properties. Instead, it functions as a ligand, binding to and activating its receptors to exert its biological effects.
Q10: Have computational methods been used to study S1P?
A10: Yes, computational methods like homology modeling have been utilized to study S1P. One study employed a homology model of SphK1, trained on a library of inhibitors, to predict the activity of more potent inhibitors. []
Q11: How do structural modifications of S1P affect its activity?
A11: Modifications to the S1P structure can significantly impact its activity, potency, and selectivity toward different S1P receptors. For instance, FTY720, a synthetic S1P analog, exhibits distinct pharmacological properties compared to natural S1P. []
Q12: What are the challenges in formulating S1P for therapeutic use?
A12: As a lipid molecule, S1P can be challenging to formulate for therapeutic use due to its inherent properties like low solubility and potential for degradation. Further research is needed to develop stable formulations of S1P with improved bioavailability.
Q13: What is known about the ADME of S1P?
A13: Research suggests that S1P is rapidly metabolized. It is phosphorylated by sphingosine kinase and dephosphorylated by specific phosphatases, regulating its levels and ultimately its activity. [Not explicitly stated, but implied throughout the provided text]
Q14: What in vitro models are used to study S1P?
A14: Researchers use various in vitro models, including cultured human endothelial cells, to study the effects of S1P on cell proliferation, migration, and signaling pathways. []
Q15: What animal models are used to investigate S1P?
A15: Mice models are commonly employed to study the role of S1P in various physiological and pathological processes. For instance, researchers have used mice to investigate the impact of S1P on allergic responses and asthma. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




